(3S)-3,5-dimethylmorpholine hydrochloride

Description

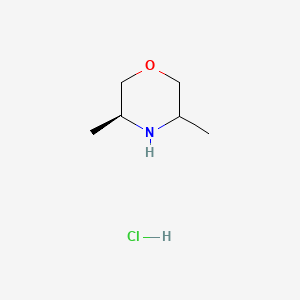

(3S)-3,5-Dimethylmorpholine hydrochloride is a chiral morpholine derivative with a hydrochloride salt form. Morpholine derivatives are widely used in pharmaceutical synthesis, agrochemicals, and materials science due to their versatility as building blocks.

Key characteristics inferred from analogous compounds include:

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

(3S)-3,5-dimethylmorpholine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6?;/m0./s1 |

InChI Key |

SBXQYCSQVMVHQR-GNVLWMSISA-N |

Isomeric SMILES |

C[C@H]1COCC(N1)C.Cl |

Canonical SMILES |

CC1COCC(N1)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,5-dimethylmorpholine hydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S)-3,5-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of demethylated morpholine derivatives.

Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3,5-dimethylmorpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3,5-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling processes .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below compares (3S)-3,5-dimethylmorpholine hydrochloride with its stereoisomers and related morpholine derivatives:

Research and Industrial Relevance

- Stereochemical Impact: The R/S configuration significantly influences receptor binding in drug candidates.

- Synthesis Challenges : Enantioselective synthesis of pure (3S)-isomers requires advanced chiral resolution techniques, increasing production costs.

Biological Activity

(3S)-3,5-Dimethylmorpholine hydrochloride is a morpholine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C6H13ClN2O

- Molecular Weight : 151.63 g/mol

- Structure : The compound features a morpholine ring with two methyl groups at the 3rd and 5th positions, which significantly influences its biological activity and chemical reactivity.

The specific stereochemistry of this compound allows it to interact uniquely with various biological targets, making it a subject of interest in drug development.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter uptake, specifically dopamine and norepinephrine transporters. This inhibition can affect mood regulation and has implications for treating depression and other mood disorders .

- Anticancer Activity : Studies have reported that this compound exhibits anticancer properties by inhibiting enzymes responsible for ergosterol synthesis in resistant cancer cell lines. This mechanism may contribute to its effectiveness against certain tumors.

- Receptor Modulation : The compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing their function and potentially affecting nicotine addiction and withdrawal symptoms .

Table 1: Summary of Biological Activities

Case Studies

-

Neurotransmitter Uptake Inhibition :

A study demonstrated that this compound analogues were more potent than traditional inhibitors in blocking dopamine uptake. The most effective analogues had IC50 values as low as 6.0 nM for norepinephrine uptake inhibition . -

Anticancer Research :

In vitro studies indicated that this compound effectively reduced cell viability in various cancer cell lines through the inhibition of specific biosynthetic pathways. This suggests its potential as a therapeutic agent for drug-resistant cancers. -

Antibacterial Properties :

Recent findings highlighted the compound's ability to inhibit bacterial DNA gyrase and topoisomerase IV at low nanomolar concentrations (<32 nM), showcasing its potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.